Ethyl 4-{[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a molecular formula of C20H26N4O5 and a molecular weight of 402.45 This compound is characterized by its unique structure, which includes an imidazolidinyl group and a pyrazinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl pyrazinecarboxylate with an imidazolidinyl derivative under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
ETHYL 4-[2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:
- Ethyl (2,5-dioxo-4,4-diphenyl-1-imidazolidinyl)acetate
- Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-2-29-20(28)23-12-10-22(11-13-23)17(25)14-16-18(26)24(19(27)21-16)9-8-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,21,27) |
InChI Key |
HMXMWMATZRMSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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